molecular formula C15H16N2O3S B2835787 2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide CAS No. 923395-93-1

2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide

Cat. No. B2835787
CAS RN: 923395-93-1
M. Wt: 304.36
InChI Key: NRTGGTQDEKSWSW-UHFFFAOYSA-N
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Description

The compound “2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that the compound has structural similarities to other known compounds, such as “2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside” and “4-Methoxyphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside” which have been studied for their neuroprotective effects .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide” is not available in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, the specific physical and chemical properties for “2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide” are not available in the retrieved sources .

Scientific Research Applications

Enhancement of O-GlcNAcylation on Mitochondrial Proteins

The compound, also known as SalA-4g, has been shown to enhance O-GlcNAcylation on mitochondrial proteins . This nutrient-driven post-translational modification is known as a metabolic sensor that links metabolism to cellular function . The activation of the O-GlcNAc pathway is a potential pro-survival pathway, and acute enhancement of this response is conducive to the survival of cells and tissues .

Improvement of Neuronal Tolerance to Ischemia

SalA-4g has been shown to elevate levels of protein O-GlcNAc and improve neuronal tolerance to ischemia . This suggests that the compound could have potential applications in the treatment of conditions related to ischemia, such as stroke .

Regulation of Mitochondrial Homeostasis

The compound has been found to improve mitochondrial homeostasis and bioenergy, and inhibit the mitochondrial apoptosis pathway . This suggests that it could have potential applications in the treatment of conditions related to mitochondrial dysfunction .

Neuroprotection under Ischemic-like Conditions

SalA-4g has been shown to provide neuroprotection in primary cortical neurons under ischemic-like conditions . This suggests that the compound could have potential applications in the treatment of conditions related to brain ischemia .

Regulation of Energy Homeostasis

The compound has been shown to regulate energy homeostasis . Dysfunction of energy metabolism plays a central role in triggering neuron death following cerebral ischemia . Therefore, the compound’s ability to regulate energy homeostasis suggests that it could have potential applications in the treatment of conditions related to energy metabolism dysfunction .

Activation of O-GlcNAcylation and Maintenance of Energy Homeostasis

The compound has been shown to activate O-GlcNAcylation and maintain energy homeostasis . This suggests that it could have potential applications in the treatment of conditions related to glucose homeostasis .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazards for “2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide” are not available in the retrieved sources .

properties

IUPAC Name

2-[[2-(4-methoxyphenyl)acetyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-16-14(19)12-7-8-21-15(12)17-13(18)9-10-3-5-11(20-2)6-4-10/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTGGTQDEKSWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide

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